Tetrahydroxyflavanone

CYP450 inhibition drug-drug interaction herb-drug interaction

Procure Tetrahydroxyflavanone (3,7,3',4'-Tetrahydroxyflavanone; Fustin) for applications where C-ring saturation critically differentiates it from fisetin. Unlike fisetin, fustin exhibits moderate CYP inhibition limited to CYP2C19 (IC50 64.3 μg/mL), avoiding potent concurrent CYP2C9, CYP2C19, and CYP1A2 inhibition—reducing confounding drug–drug interaction risk in polypharmacy models. Its cholinergic restoration profile (M1 receptor/ChAT/AChE modulation via ERK/CREB/BDNF) and 3.35-fold selectivity for TNBC (MDA-MB-231 IC50 56.02 μg/mL) over ER+ breast cancer cells make it the rational choice for Alzheimer's and oncology programs. Superior reducing power (FRAP) supports industrial antioxidant applications. Verify 3,7,3',4'-substitution pattern and enantiomeric purity. ≥98% HPLC.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 101849-13-2
Cat. No. B13395739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroxyflavanone
CAS101849-13-2
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
InChIInChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H
InChIKeyFNUPUYFWZXZMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroxyflavanone (CAS 101849-13-2 / Fustin): Core Identity and Structural Context for Procurement Decision-Making


Tetrahydroxyflavanone (CAS 101849-13-2), most precisely identified as 3,7,3',4'-tetrahydroxyflavanone and commonly referred to as fustin or dihydrofisetin, belongs to the flavanonol subclass of flavonoids [1]. It is the 2,3-dihydro analog of fisetin (3,7,3',4'-tetrahydroxyflavone), distinguished by a saturated C-ring that introduces two stereogenic centers at C-2 and C-3, generating four possible stereoisomers and a non-planar molecular geometry [1]. This structural feature fundamentally alters its physicochemical and pharmacological profile relative to its planar flavonol counterpart fisetin [2]. The compound occurs naturally in young fustic (Cotinus coggygria) and the lacquer tree (Toxicodendron vernicifluum) [1]. Its CAS registry entry (101849-13-2) has been variably associated with different positional isomers of tetrahydroxyflavanone across databases; procurement specifications must confirm the positional isomer identity (3,7,3',4'-substitution pattern for fustin) to ensure experimental reproducibility .

Why Tetrahydroxyflavanone (Fustin, CAS 101849-13-2) Cannot Be Interchanged with Fisetin or Generic Flavanones in Research and Industrial Workflows


Tetrahydroxyflavanone (fustin) is frequently conflated with its unsaturated analog fisetin in procurement databases, yet the C2–C3 bond saturation produces functionally consequential differences that render generic substitution scientifically unsound [1]. In CYP450 inhibition assays, fustin and fisetin exhibit qualitatively distinct isoform selectivity profiles: fustin shows moderate inhibition limited to CYP2C19 (IC50 64.3 μg/mL) with weak activity against CYP1A2, CYP2C9, CYP2D6, and CYP3A4, whereas fisetin potently inhibits CYP2C9, CYP2C19, and CYP1A2 simultaneously [2]. This translates into a markedly lower predicted drug–drug interaction liability for fustin. In antioxidant assays, the non-planar geometry of fustin yields superior reducing power (iron-based FRAP method) compared to fisetin despite lower DPPH radical scavenging rank [3]. Furthermore, the saturation of the C-ring alters target engagement: fustin activates muscarinic M1 receptor signaling and attenuates amyloid-β neurotoxicity through a mechanism involving ChAT gene upregulation and AChE suppression, a profile distinct from the broader kinase-inhibitory and anti-inflammatory signature of fisetin [4]. High-strength differential evidence is limited by the relatively small number of head-to-head studies; where direct comparator data are unavailable, this is explicitly noted below.

Quantitative Differentiation Evidence for Tetrahydroxyflavanone (Fustin, CAS 101849-13-2) Against Closest Analogs


CYP450 Isoform Inhibition Profile: Fustin vs. Fisetin — Lower Drug Interaction Risk

In a direct head-to-head recombinant human CYP enzyme assay, fustin and fisetin isolated from the same Rhus verniciflua extract were evaluated against five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) using a luminescent method [1]. Fustin showed moderate inhibitory effects exclusively on CYP2C19 (IC50 = 64.3 μg/mL) and weak inhibition of all other isoforms tested, a profile comparable to the whole aRVS extract. In contrast, fisetin demonstrated potent inhibitory effects on three isoforms simultaneously: CYP2C9 (IC50 reported as potent, below extract-level inhibition), CYP2C19 (potent), and CYP1A2 (potent), with moderate inhibition of CYP2D6 and weak inhibition of CYP3A4 [1]. This isoform-selective profile of fustin predicts a substantially narrower spectrum of pharmacokinetic drug interactions compared to fisetin, which concurrently inhibits multiple CYP isoforms critical for metabolism of warfarin, phenytoin, and numerous oncology drugs [1].

CYP450 inhibition drug-drug interaction herb-drug interaction flavonoid safety

Iron Reducing Antioxidant Power: Fustin Surpasses Fisetin in FRAP-Based Assay

In a comparative in vitro screening of four flavonoids (fustin, fisetin, butein, sulfuretin) isolated from Rhus verniciflua, iron reducing capacity measured by the potassium ferricyanide method ranked in the order: fustin > fisetin > butein > sulfuretin [1]. The isolated compounds collectively showed electron donation ability of 87–94%, significantly exceeding the synthetic antioxidant butylated hydroxyanisole (BHA, 52%) [2]. Individual reducing power values for fustin fell within the range OD₇₀₀ = 0.66–1.31, markedly higher than α-tocopherol (OD₇₀₀ = 0.21), with fustin ranking highest among the four tested flavonoids [2]. This superior reducing power is mechanistically consistent with the electron-rich catechol B-ring (3',4'-dihydroxy substitution) combined with the non-planar C-ring geometry that may favor electron transfer kinetics over hydrogen atom transfer mechanisms that dominate DPPH-based assays [1]. Notably, in the DPPH radical scavenging assay conducted in the same screening, the rank order was reversed: fisetin > fustin > butein > sulfuretin, highlighting the assay-dependent nature of antioxidant classification [1].

antioxidant reducing power FRAP electron donation flavanonol vs flavonol

Antioxidant Potency Gain from Additional 3'-Hydroxyl Group: Tetrahydroxyflavanone vs. Trihydroxyflavanone

A synthetic chemistry study directly compared 3',4',5,7-tetrahydroxyflavanone with its trihydroxy analog 4',5,7-trihydroxyflavanone (lacking the 3'-OH group) using electron spin resonance (ESR) spectroscopy to quantify radical scavenging activity [1]. The tetrahydroxyflavanone (3',4',5,7-substituted) achieved 83.11% radical inhibition with an IC50 of 8.57 μg/mL, demonstrating substantially greater antioxidant potency than the trihydroxy comparator [1]. Caution: this study used the 3',4',5,7-tetrahydroxy isomer, which differs from the 3,7,3',4'-tetrahydroxyflavanone (fustin) associated with CAS 101849-13-2. The key SAR insight—that the catechol B-ring (3',4'-dihydroxy) contributes disproportionately to radical scavenging capacity—is translatable across positional isomers sharing this pharmacophore [2]. In a separate study on hydroxyflavones, the catechol-containing fisetin (3,7,3',4'-tetrahydroxyflavone) showed 85.2% DPPH scavenging activity compared to galangin (3,5,7-trihydroxyflavone) at 52.5%, quantitatively confirming the functional contribution of the catechol B-ring [2].

structure-activity relationship ESR radical scavenging hydroxylation effect flavanone antioxidant

Neuroprotective Amyloid-β Modulation: Fustin Attenuates Aβ (1-42)-Induced Cholinergic Deficits with Efficacy Comparable to Standardized Ginkgo Extract EGb761

In a mouse model of Aβ (1-42)-induced learning impairment, fustin (administered repeatedly) significantly prevented Aβ-induced decreases in acetylcholine (ACh) levels, choline acetyltransferase (ChAT) activity, and ChAT gene expression in the brain, while also suppressing Aβ-induced increases in acetylcholinesterase (AChE) activity and AChE gene expression [1]. The magnitude of this protective effect was reported as comparable to that of EGb761, a standardized Ginkgo biloba extract used clinically for cognitive disorders [1]. Mechanistically, fustin's effects were linked to M1 muscarinic receptor-mediated activation of the ERK/CREB/BDNF pathway, a signaling cascade distinct from the direct antioxidant or broad kinase-inhibitory mechanisms attributed to fisetin . Fustin also increases muscarinic M1 receptor gene expression and M1 receptor binding activity, a pharmacological profile not commonly reported for other flavanonols . Direct comparative IC50 data for fustin vs. fisetin on Aβ aggregation or Aβ-induced neurotoxicity endpoints are not available in the published literature as of this assessment; the evidence is therefore classified as supporting evidence from single-compound mechanistic studies.

Alzheimer's disease amyloid-beta acetylcholine choline acetyltransferase neuroprotection

Differential Antiproliferative Cytotoxicity Across Cancer Cell Lines: MDA-MB-231 Selectivity Over MCF7

Fustin isolated from Cotinus coggygria heartwood was evaluated for antiproliferative activity by MTT assay against three cell lines: MDA-MB-231 (triple-negative breast cancer), MCF7 (estrogen receptor-positive breast cancer), and Colon 26 (murine colon carcinoma) [1]. The highest cytostatic effect was observed against MDA-MB-231 cells (IC50 = 56.02 μg/mL), followed by Colon 26 (IC50 = 78.07 μg/mL), while MCF7 cells were least affected (IC50 = 187.8 μg/mL) [1]. This represents a 3.35-fold selectivity window for MDA-MB-231 over MCF7 cells. Subsequent investigation on MDA-MB-231 cells confirmed decreased monolayer density, morphological alterations, significant attenuation in viable cell number, and diminished clonogenic ability [1]. No direct head-to-head comparison with fisetin or other flavanonols was performed in this study; comparative IC50 values for fisetin against the same cell lines would need to be sourced from separate publications, limiting the evidence to supporting classification. A separate study demonstrated that fustin synergistically potentiates the anticancer effect of epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells via activation of the eNOS/cGMP axis, with the combination suppressing tumor growth in vivo without elevating liver transaminases [2].

antiproliferative breast cancer triple-negative breast cancer cytotoxicity colon cancer

In Vivo Metabolic Amelioration: Fustin Reduces Blood Glucose, Lipids, and Oxidative Stress Markers in Diabetic and Oxidative Injury Models

Fustin has demonstrated multi-parametric metabolic effects in two distinct in vivo models. In a mouse model of Aβ (1-42)-induced metabolic disturbance, fustin at doses of 50 and 100 mg/kg inhibited increases in blood glucose levels, serum total cholesterol, triglycerides, and malondialdehyde (MDA) levels [1]. In a rat model of tert-butyl hydroperoxide (t-BHP)-induced acute hepatic oxidative injury, 2-week pretreatment with fustin significantly elevated hepatic glutathione (GSH) levels compared to the oxidative stress control group, confirming in vivo antioxidant efficacy at the tissue level [2]. In the same model, fustin reduced hepatic MDA and 8-OHdG (oxidative DNA damage marker) content trends, though intergroup differences did not reach statistical significance [2]. These in vivo metabolic effects, combined with the in vitro CYP safety profile (see Evidence Item 1), suggest that fustin maintains systemic antioxidant and metabolic regulatory activity without the broad CYP inhibition liability of fisetin. Direct comparator in vivo studies (fustin vs. fisetin under identical protocols) are not available; this evidence is classified as supporting.

antidiabetic hypoglycemic lipid-lowering in vivo oxidative stress glutathione

Prioritized Application Scenarios for Tetrahydroxyflavanone (Fustin, CAS 101849-13-2) Based on Differentiated Evidence


Alzheimer's Disease Research: Cholinergic Pathway-Targeted Neuroprotection with Favorable CYP Safety Profile

Fustin is the preferred flavonoid candidate for Alzheimer's disease research programs that prioritize cholinergic restoration (ACh/ChAT/AChE modulation via M1 receptor/ERK/CREB/BDNF pathway) over broad kinase inhibition [1]. Its CYP450 inhibition profile—limited to moderate CYP2C19 activity (IC50 64.3 μg/mL) with weak inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [2]—makes it suitable for polypharmacy models where fisetin's potent concurrent inhibition of CYP2C9, CYP2C19, and CYP1A2 would introduce confounding pharmacokinetic interactions. In mouse models, fustin attenuates Aβ (1-42)-induced learning impairment with efficacy comparable to the clinically used standardized extract EGb761 [1]. Procurement specification: confirm 3,7,3',4'-tetrahydroxyflavanone positional isomer identity and enantiomeric purity, as fustin possesses two stereocenters with four possible stereoisomers [3].

Triple-Negative Breast Cancer (TNBC) Research: Selective Antiproliferative Agent with Differential Cell-Line Sensitivity

Fustin demonstrates a 3.35-fold selectivity window for MDA-MB-231 triple-negative breast cancer cells (IC50 = 56.02 μg/mL) over MCF7 estrogen receptor-positive cells (IC50 = 187.8 μg/mL), with intermediate activity against Colon 26 (IC50 = 78.07 μg/mL) [1]. This differential sensitivity profile supports its use in TNBC-focused oncology research where selectivity against hormone receptor-negative aggressive phenotypes is desired. Additionally, fustin synergizes with EGCG in multiple myeloma models via eNOS/cGMP axis activation, suppressing tumor growth in vivo without hepatotoxicity [2]. Procurement for oncology research should include verification of cytotoxicity batch-to-batch reproducibility against the purchaser's specific cell line panel, as the published data are from a single isolation batch of C. coggygria-derived fustin [1].

Industrial Antioxidant Formulation: Electron-Transfer-Dominant Radical Quenching Applications

For industrial antioxidant applications where electron-transfer-based radical quenching is the dominant protective mechanism (e.g., lipid and oil preservation, polymer additive formulations, food contact materials), fustin's superior reducing power over fisetin (ranked #1 among four Rhus verniciflua flavonoids) provides a quantifiable performance advantage [1]. The isolated compound group showed electron donation ability of 87–94%, substantially exceeding BHA (52%) [2]. The catechol B-ring (3',4'-dihydroxy) is the critical pharmacophore for this activity as demonstrated by the ~1.6× DPPH scavenging advantage of catechol-bearing flavonoids over non-catechol trihydroxy analogs [3]. Procurement should specify purity ≥95% by HPLC and confirm the presence of the intact catechol moiety, as oxidative degradation of the B-ring abolishes the primary antioxidant mechanism.

In Vivo Metabolic Disorder Models: Combined Glycemic, Lipid, and Oxidative Stress Regulation Without Broad CYP Liability

Fustin at 50–100 mg/kg oral doses inhibits blood glucose elevation, serum cholesterol and triglyceride increases, and MDA accumulation in rodent metabolic disturbance models, while also significantly elevating hepatic GSH in oxidative hepatic injury models [1][2]. Combined with its narrow CYP inhibition spectrum (only CYP2C19 moderately affected at IC50 64.3 μg/mL) [3], fustin is the rational choice among catechol-bearing flavonoids for metabolic syndrome or diabetic complication studies where co-administration with standard-of-care drugs (e.g., metformin, statins) is planned. The absence of potent CYP2C9 and CYP3A4 inhibition—both present with fisetin—reduces the risk of confounding pharmacokinetic interactions with substrates of these clinically critical isoforms [3].

Quote Request

Request a Quote for Tetrahydroxyflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.